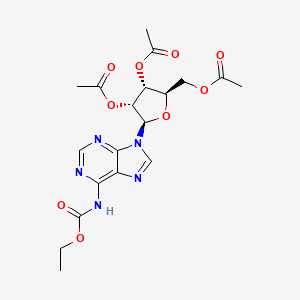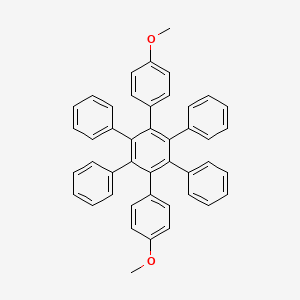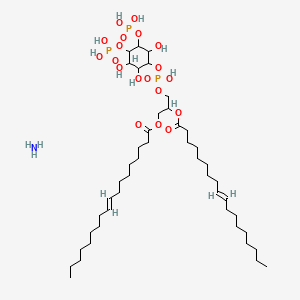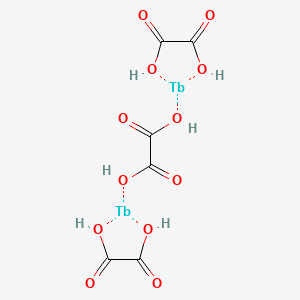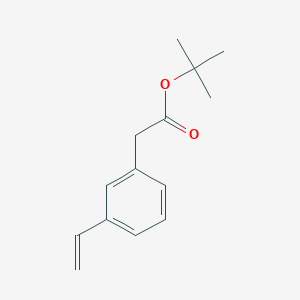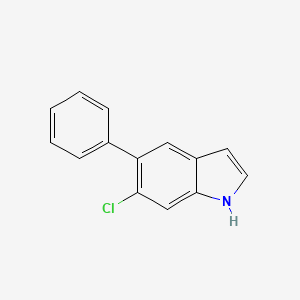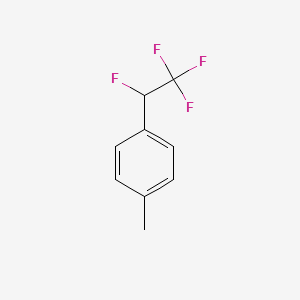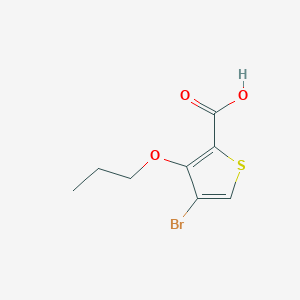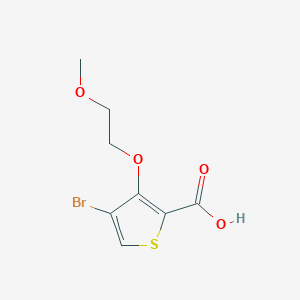
1,2-Propanediol, 3-(3-fluoropropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-(3-fluoropropoxy)- is an organic compound that belongs to the class of propanediols It is characterized by the presence of a fluoropropoxy group attached to the propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(3-fluoropropoxy)- can be achieved through several methods. One common approach involves the reaction of 1,2-propanediol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
The use of transition metal catalysts such as copper, nickel, and cobalt can enhance the efficiency of the hydrogenolysis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 3-(3-fluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-(3-fluoropropoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3-(3-fluoropropoxy)- involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes such as diol dehydratase. The presence of the fluoropropoxy group can affect the compound’s reactivity and binding affinity, leading to unique biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-1,2-propanediol: Similar in structure but lacks the additional propoxy group.
1,2-Propanediol: Lacks the fluoropropoxy group, resulting in different chemical properties.
1,3-Propanediol: Differs in the position of the hydroxyl groups, leading to distinct reactivity.
Uniqueness
1,2-Propanediol, 3-(3-fluoropropoxy)- is unique due to the presence of the fluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1346521-41-2 |
|---|---|
Molekularformel |
C6H13FO3 |
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
3-(3-fluoropropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H13FO3/c7-2-1-3-10-5-6(9)4-8/h6,8-9H,1-5H2 |
InChI-Schlüssel |
CFBLTNKOSVOUKL-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(CO)O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


